

# The Dual Specificity Kinase TTK (Mps1): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

TTK protein kinase, also known as Monopolar Spindle 1 (Mps1), is a crucial dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Its ability to phosphorylate serine, threonine, and tyrosine residues allows it to regulate a multitude of cellular processes.[5][6][7][8] Dysregulation of TTK expression and activity has been implicated in tumorigenesis and is a prominent feature in various cancers, making it an attractive target for therapeutic intervention.[3][5][9][10][11] This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with the study of TTK.

## **Discovery and Characterization**

TTK (Mps1) was initially identified as a dual-specificity protein kinase that is overexpressed in a number of human tumor cell lines.[12] Subsequent research in yeast identified its essential role in spindle pole body duplication and the mitotic spindle checkpoint.[12] The human homolog was later characterized and found to be integral to the SAC, localizing to kinetochores and centromeres.[13]

Structurally, the TTK kinase domain has been crystallized, revealing a unique ATP-binding pocket.[1][2][4] The crystal structure of the Mps1 kinase domain has been solved at a 2.4 Å







resolution, showing an ordered activation loop which is typically disordered in inactive kinases. [1][2] However, other structural features indicate an inactive conformation, suggesting a complex regulatory mechanism.[1][2] Autophosphorylation of the activation loop is a key event in kinase activation, enhancing its catalytic activity.[12]

Functionally, TTK is a master regulator of the SAC, ensuring that sister chromatids do not separate prematurely.[14] It achieves this by phosphorylating several key downstream targets, including MAD1L1, CDCA8 (Borealin), SKA3, KNL1, and KNTC1.[15] This phosphorylation cascade ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. [10] Beyond its role in the SAC, TTK is also involved in centrosome duplication and the DNA damage response.[5][13][16]

# Quantitative Data Kinase Activity and Inhibition



Parameter	Value	Conditions	Reference
Specific Activity	16–22 nmole/min/mg	Recombinant human TTK expressed in Sf9 cells, using myelin basic protein as a substrate.	[17]
CFI-402257 IC50	1.2 ± 0.4 nM	Assay with recombinant human Mps1.	[18]
CFI-402257 Ki	0.09 ± 0.02 nM	ATP competitive inhibition of recombinant human Mps1.	[18]
CFI-402257 EC50	6.5 ± 0.5 nM	Inhibition of Mps1 autophosphorylation at Thr12/Ser15 in cells exogenously expressing human Mps1.	[18]
Knl1 Peptide Phosphorylation Turnover (Mps1400-	26 ± 3 nM	Fluorescence polarization assay.	[2]
Knl1 Peptide Phosphorylation Turnover (Mps11-808)	22 ± 2 nM	Fluorescence polarization assay.	[2]
Knl1 Peptide Phosphorylation Turnover (Mps1519- 808)	46 ± 6 nM	Fluorescence polarization assay.	[2]

## **Gene and Protein Expression**



Cancer Type	mRNA Expression Level (Median FPKM)	Data Source	Reference
Breast Cancer	249 (Tumor) vs. 73 (Normal)	TCGA, GEO, EGA	[3]
Endometrial Cancer	Significantly higher in tumor vs. adjacent normal tissue	TCGA	[16]
Hepatocellular Carcinoma	-	TCGA, CCLE, HPA	[19]
Pan-Cancer Analysis	Overexpressed in multiple cancer types	TCGA	[9]

# **Experimental Protocols Recombinant TTK Protein Purification**

This protocol describes the purification of N-terminally GST-HIS tagged full-length human TTK expressed in Sf9 insect cells.

### Materials:

- Sf9 cells infected with baculovirus expressing GST-HIS-TTK
- Lysis Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail
- GST-Affinity Chromatography Column
- Wash Buffer: Lysis buffer with 500 mM NaCl
- Elution Buffer: Lysis buffer with 20 mM reduced glutathione
- Storage Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM glutathione, 20% glycerol[20]

### Procedure:



- Harvest Sf9 cells by centrifugation and resuspend in ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated GST-Affinity Chromatography Column.
- Wash the column extensively with Wash Buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound GST-HIS-TTK with Elution Buffer.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the pure fractions and dialyze against Storage Buffer.
- Determine the protein concentration using a Bradford assay.
- Aliquot and store at -80°C.

## In Vitro Kinase Assay

This protocol is for measuring the kinase activity of TTK using a radioactive filter-binding assay.

### Materials:

- Active recombinant TTK protein
- Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT[17]
- Substrate: Myelin Basic Protein (MBP) at 1 mg/ml
- ATP Stock Solution: 10 mM ATP
- y-33P-ATP
- P81 phosphocellulose paper



• 1% Phosphoric Acid

#### Procedure:

- Prepare the kinase reaction mixture in a microcentrifuge tube on ice:
  - Kinase Assay Buffer
  - Active TTK (diluted in Kinase Dilution Buffer)
  - MBP substrate
  - Distilled water to final volume
- Initiate the reaction by adding the  $\gamma$ -33P-ATP Assay Cocktail (containing unlabeled ATP and  $\gamma$ -33P-ATP).
- Incubate the reaction at 30°C for 15-30 minutes.
- Stop the reaction by spotting 20  $\mu$ l of the reaction mixture onto a P81 phosphocellulose paper strip.
- Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid with gentle stirring.
- Air dry the strips and measure the incorporated radioactivity using a scintillation counter.
- Calculate the specific activity as nanomoles of phosphate transferred per minute per milligram of enzyme.

## **Immunoprecipitation of Endogenous TTK**

This protocol describes the immunoprecipitation of TTK from cell lysates.

#### Materials:

- Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer)
- Anti-TTK Antibody



Isotype control IgG

Protein A/G agarose beads

Wash Buffer: Cell lysis buffer

Elution Buffer: 1X SDS sample buffer

#### Procedure:

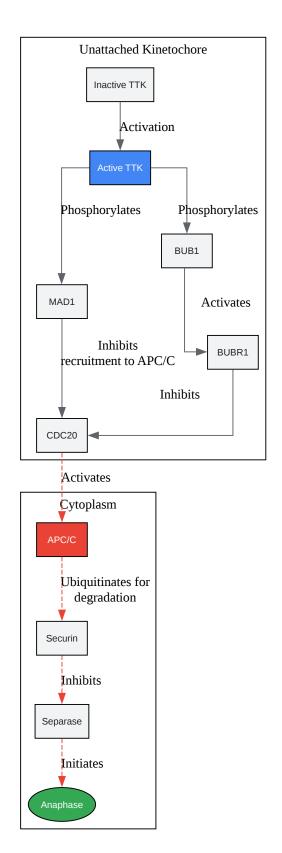
- Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C with rotation.
- Centrifuge and transfer the supernatant to a new tube.
- Add the anti-TTK antibody or control IgG to the pre-cleared lysate.
- Incubate for 2-4 hours or overnight at 4°C with rotation.
- Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three times with ice-cold Wash Buffer.
- After the final wash, aspirate all the supernatant.
- Elute the immunoprecipitated proteins by adding 1X SDS sample buffer and boiling for 5 minutes.
- Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.

# Signaling Pathways and Experimental Workflows TTK Signaling in the Spindle Assembly checkpoint

The following diagram illustrates the central role of TTK in the spindle assembly checkpoint signaling cascade. Unattached kinetochores lead to the recruitment and activation of TTK,



which then phosphorylates downstream targets to inhibit the APC/C and prevent premature anaphase entry.





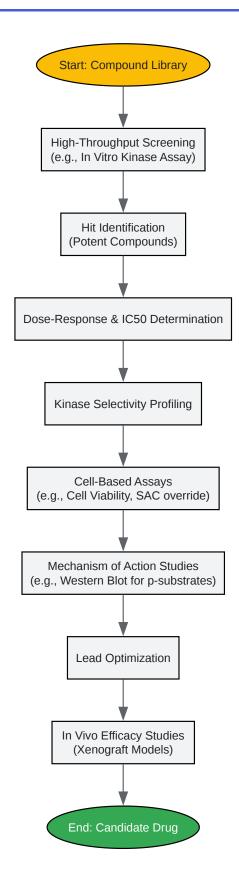
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Caption: TTK signaling pathway in the spindle assembly checkpoint.

## **Experimental Workflow for TTK Inhibitor Screening**

This diagram outlines a typical workflow for identifying and characterizing small molecule inhibitors of TTK.





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Caption: Workflow for the discovery and development of TTK inhibitors.



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